
2-(2-tert-Butyl-phenoxy)-N-hydroxy-acetamidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 2-(2-(tert-Butyl)phenoxy)acetic acid is related to your compound. It has a CAS Number of 19271-90-0 and a molecular weight of 208.26 . It’s a solid at room temperature and is stored in a dry environment .
Synthesis Analysis
There’s a study that describes structurally related compounds which are likely to be formed from similar widely used phosphite antioxidants used in materials for the manufacturing of single-use (SU) equipment . Two potential candidates of such compounds—3,3′,5,5′-tetra-tert-butyl-2,2′-dihydroxybiphenylphosphate (TtBBP) and bis(p-nonylphenyl)phosphate (bNPP)—were identified by chromatography and mass spectrometry followed by synthesis and X-ray structure elucidation .
Molecular Structure Analysis
The molecular structure of 2-(2-(tert-Butyl)phenoxy)acetic acid has been determined . The InChI Code is 1S/C12H16O3/c1-12(2,3)9-6-4-5-7-10(9)15-8-11(13)14/h4-7H,8H2,1-3H3,(H,13,14) .
Chemical Reactions Analysis
A reaction involving a bulky substituted phenol or t-butyl phenol gave the expected 2-(tert-butyl)-6-(piperidin-1-ylmethyl)phenol 25 in a yield of 66% and also bis(2-(tert-butyl)phenoxy)methane 26 in a yield of 11% .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(2-(tert-Butyl)phenoxy)acetic acid include a molecular weight of 208.26, a solid physical form, and a storage temperature at room temperature .
科学研究应用
Polymer Additive Degradation Analysis
This compound is structurally related to known polymer additive degradation products. It can be used to study the degradation pathways of phosphite antioxidants in polyolefin bioprocessing materials . Such research is crucial for understanding the impact of sterilization techniques on polymers and ensuring the safety of single-use systems in biopharmaceutical manufacturing.
Environmental Toxicology
Registered under the REACH Regulation, this substance’s impact on aquatic life and its long-lasting effects make it a significant point of study in environmental toxicology . Research in this field can lead to better waste management practices and safer industrial applications.
Material Science
In material science, the compound’s relevance comes from its association with substances used in articles, formulation, or re-packing, and at industrial sites . Studies could focus on its properties as an additive or a stabilizer in various materials.
Biochemical Research
The compound’s analogs have been identified in biochemical research as cell growth inhibitors . This makes it a potential candidate for studying cytotoxicity and the biochemical pathways affected by similar compounds.
Pharmacological Applications
While specific pharmacological applications of this compound were not directly found, its structural similarity to other compounds used in pharmaceuticals suggests potential research avenues in drug formulation and the synthesis of medicinal agents .
Agricultural Chemistry
The compound may have applications in agricultural chemistry, particularly in the synthesis of new agrochemicals or as a model for studying the environmental impact of similar compounds used in agriculture .
安全和危害
作用机制
Target of Action
Structurally related compounds have been found to inhibit cell growth , suggesting that this compound may interact with cellular targets involved in proliferation.
Mode of Action
Given the structural similarity to known cell growth inhibitors
Biochemical Pathways
Based on the observed cell growth inhibition, it is likely that this compound impacts pathways related to cell cycle regulation and proliferation .
Result of Action
Structurally related compounds have been found to inhibit cell growth , suggesting that this compound may have similar effects.
属性
IUPAC Name |
2-(2-tert-butylphenoxy)-N'-hydroxyethanimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-12(2,3)9-6-4-5-7-10(9)16-8-11(13)14-15/h4-7,15H,8H2,1-3H3,(H2,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBHLKXFTSUDDAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OCC(=NO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=CC=C1OC/C(=N/O)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-tert-Butyl-phenoxy)-N-hydroxy-acetamidine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(Trifluoromethyl)phenoxy]nitrobenzene](/img/structure/B6332675.png)

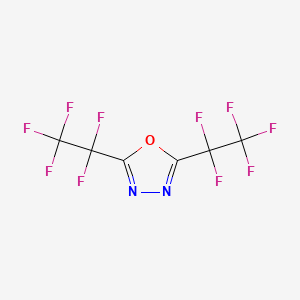
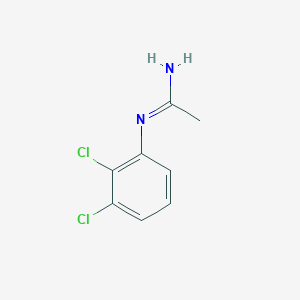

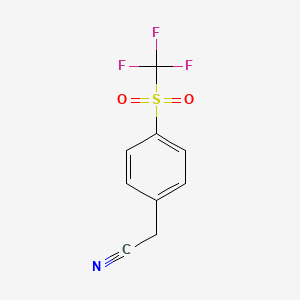


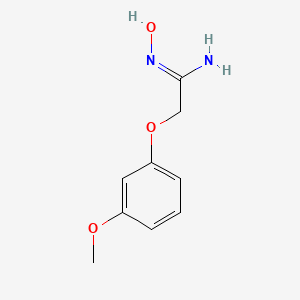
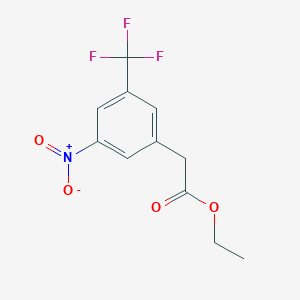
![(2R)-Bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B6332740.png)
![(2S)-Bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B6332741.png)

![7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanamine dihydrochloride](/img/structure/B6332761.png)